2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 60968-23-2
VCID: VC21414108
InChI: InChI=1S/C14H8F3N3O2S/c15-14(16,17)8-5-6-12(11(7-8)20(21)22)23-13-18-9-3-1-2-4-10(9)19-13/h1-7H,(H,18,19)
SMILES: C1=CC=C2C(=C1)NC(=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C14H8F3N3O2S
Molecular Weight: 339.29g/mol

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole

CAS No.: 60968-23-2

Cat. No.: VC21414108

Molecular Formula: C14H8F3N3O2S

Molecular Weight: 339.29g/mol

* For research use only. Not for human or veterinary use.

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole - 60968-23-2

Specification

CAS No. 60968-23-2
Molecular Formula C14H8F3N3O2S
Molecular Weight 339.29g/mol
IUPAC Name 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole
Standard InChI InChI=1S/C14H8F3N3O2S/c15-14(16,17)8-5-6-12(11(7-8)20(21)22)23-13-18-9-3-1-2-4-10(9)19-13/h1-7H,(H,18,19)
Standard InChI Key DJUBQPHESZKDIY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

The compound is identified by CAS Number 60968-23-2 and possesses a molecular formula of C14H8F3N3O2S . With a molecular weight of 339.29 g/mol, it sits within the optimal range for drug-like compounds according to Lipinski's rule of five . The structure features a benzimidazole core with a 2-nitro-4-(trifluoromethyl)phenyl group attached via a sulfur bridge at the 2-position of the benzimidazole.

Nomenclature and Identification

Several synonyms exist for this compound in chemical databases and literature, including:

  • 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-1H-benzimidazole

  • 1H-Benzimidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-

The compound can be represented by the following identifier data:

ParameterData
CAS Number60968-23-2
Molecular FormulaC14H8F3N3O2S
Molecular Weight339.29 g/mol
IUPAC Name2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole
Chemical ClassificationBenzimidazole derivative, Heterocyclic compound

Structural Features

The structure of 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole comprises several key functional groups and structural elements:

  • A benzimidazole core consisting of a fused benzene and imidazole ring system

  • A sulfanyl (thio) bridge connecting the benzimidazole and phenyl moieties

  • A nitro group at the ortho position of the phenyl ring

  • A trifluoromethyl group at the para position of the phenyl ring

Each of these structural components contributes significantly to the compound's chemical behavior and biological activity profile.

Physicochemical Properties

Electronic and Structural Considerations

The electronic characteristics of this compound are heavily influenced by its functional groups:

  • The nitro group (-NO2) at the ortho position of the phenyl ring is strongly electron-withdrawing, creating a partial positive charge on adjacent carbons

  • The trifluoromethyl group (-CF3) at the para position is also electron-withdrawing, further affecting the electron distribution across the phenyl ring

  • The sulfanyl bridge provides a flexible linkage between the aromatic systems

  • The benzimidazole core contains a nitrogen-hydrogen bond that can participate in hydrogen bonding interactions

These electronic features contribute to the compound's reactivity, binding properties, and biological activities. The presence of both the nitro and trifluoromethyl groups creates a highly electron-deficient phenyl ring, which can enhance certain biological interactions.

Synthesis and Preparation

General Synthetic Approaches

The synthesis would likely involve:

  • Preparation of the benzimidazole core

  • Preparation or acquisition of a suitably substituted 2-nitro-4-(trifluoromethyl)phenyl precursor

  • Formation of the sulfanyl linkage between these components

The reaction conditions would need to be carefully controlled to ensure selective formation of the desired product.

Related Synthetic Methods

From similar compounds, synthesis might involve reactions analogous to those reported for related benzimidazole derivatives. For example, the synthesis of 2-(4-Chloro-phenyl)-5-nitro-1H-benzimidazole involves the reaction of 4-nitro-o-phenylenediamine with 4-chloro-benzaldehyde . Similarly, the synthesis of N-aryl benzimidazole derivatives can provide insights into potential synthetic routes.

In the synthesis of related compounds, reactions are typically carried out in solvents such as DMF (dimethylformamide) at elevated temperatures (90-110°C) . For instance, related compounds have been synthesized through:

"The intermolecular heterocyclization reaction was carried out in DMF for 1 h at 90°C. In the 1H NMR spectrum of the hybrid molecules, there were no signals of protons of the NH2 group in the region of 5.09–5.31 ppm and the NH group. The presence of a characteristic heteroaromatic proton signal at 8.52–8.61 ppm in the form of a narrow singlet indicated the successful formation of a benzimidazole cycle."

Biological Activities and Applications

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole and related derivatives have demonstrated several important biological activities that make them compounds of interest for pharmaceutical research and development.

Antimicrobial Activity

Benzimidazole derivatives, particularly those containing nitro substituents like the compound under discussion, have shown significant antimicrobial properties. Similar compounds have demonstrated activity against both bacterial and fungal pathogens . The presence of electron-withdrawing groups such as nitro and trifluoromethyl moieties can enhance this antimicrobial activity.

Anthelmintic Activity

Nitro-substituted benzimidazole derivatives have demonstrated anthelmintic activity, which makes them potentially valuable in treating parasitic worm infections. Research has shown that "All the synthesized compounds showed significant anthelmintic activity. Among the synthesized compounds 2-(4-chlorophenyl)-5-nitro-1-(piperidin-1-ylmethyl)-1H-benzimidazole showed potential anthelminitic activity 0.981+0.201&1.017+0.159 minutes for paralysis and death respectively when compared with the standard piperazine citrate."

Structure-Activity Relationships

The biological activity of 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole is likely influenced by its structural features:

  • The benzimidazole core is a privileged structure in medicinal chemistry, known to interact with various biological targets

  • The nitro group enhances electron-withdrawing properties, potentially affecting biological interactions

  • The trifluoromethyl group increases lipophilicity and metabolic stability

  • The sulfanyl bridge provides conformational flexibility

Research on similar compounds has shown that "para position with lipophilic group may be important to exhibit significant activity as antimicrobial agents." Additionally, it has been observed that "the compound which contains nitro group (strong electron withdrawing group) at para position and a 4-chloro substituent is highly active. The activity decreasing as the electron withdrawing ability of the substituent decreased."

Chemical Reactivity

The chemical reactivity of 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole is determined by its constituent functional groups and their electronic and steric effects.

Reactivity of Functional Groups

The compound contains several reactive functional groups:

  • Benzimidazole moiety: The imidazole portion can participate in acid-base reactions due to its nitrogen atoms. The NH group can be deprotonated under basic conditions, allowing for potential N-substitution reactions.

  • Nitro group: The nitro group can undergo reduction to form an amino group, which opens up further possibilities for derivatization. This reduction can be accomplished through various reducing agents under appropriate conditions.

  • Trifluoromethyl group: The trifluoromethyl group is relatively stable but contributes to the electron-deficient nature of the phenyl ring, making it susceptible to nucleophilic aromatic substitution reactions under certain conditions.

  • Sulfanyl bridge: The sulfur linkage can potentially undergo oxidation to form sulfoxide or sulfone derivatives.

Spectroscopic Characterization

Spectroscopic characterization is essential for confirming the structure and purity of 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole. While specific spectroscopic data for this exact compound is limited in the provided search results, information from related compounds can provide insights into its expected spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For related benzimidazole derivatives, characteristic signals in the 1H NMR spectrum include:

  • A signal at approximately 8.5-8.6 ppm representing the heteroaromatic proton of the benzimidazole ring

  • Signals in the aromatic region (7.0-8.4 ppm) corresponding to the benzimidazole and phenyl ring protons

  • The absence of signals for the NH2 group when a benzimidazole ring has formed from precursors

For related compounds, "In the 1H NMR spectrum of the hybrid molecules, there were no signals of protons of the NH2 group in the region of 5.09–5.31 ppm and the NH group. The presence of a characteristic heteroaromatic proton signal at 8.52–8.61 ppm in the form of a narrow singlet indicated the successful formation of a benzimidazole cycle."

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands for this compound would include:

  • N-H stretching vibration of the benzimidazole (approximately 3300-3500 cm-1)

  • C=N stretching vibration (approximately 1600 cm-1)

  • NO2 asymmetric and symmetric stretching (approximately 1530 and 1350 cm-1)

  • C-F stretching from the trifluoromethyl group (approximately 1100-1200 cm-1)

For related compounds, IR spectroscopy has revealed bands at "1593 (C=N), 3065 (C-H str.Ar), 1638 (C=C), 2865, 2965 (C-H str.CH2), 1315 (C-N str), 1332 (NO2)" .

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak at m/z 339, corresponding to the molecular weight of the compound. Fragment ions would likely result from cleavage of the C-S bond and fragmentation of the nitro and trifluoromethyl groups.

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